2-((Tert-butoxycarbonyl)amino)-4-(4-ethylphenyl)butanoic acid
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Overview
Description
2-((Tert-butoxycarbonyl)amino)-4-(4-ethylphenyl)butanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-4-(4-ethylphenyl)butanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-4-(4-ethylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of deprotected amino acids or other functionalized derivatives.
Scientific Research Applications
2-((Tert-butoxycarbonyl)amino)-4-(4-ethylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-4-(4-ethylphenyl)butanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group can be removed under mild acidic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
2-((Tert-butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of an ethylphenyl group.
2-((Tert-butoxycarbonyl)amino)-4-phenylbutanoic acid: Similar structure but without the ethyl group on the phenyl ring.
Uniqueness
2-((Tert-butoxycarbonyl)amino)-4-(4-ethylphenyl)butanoic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and interactions in peptide synthesis. This structural variation can lead to differences in the physical and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C17H25NO4 |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-(4-ethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C17H25NO4/c1-5-12-6-8-13(9-7-12)10-11-14(15(19)20)18-16(21)22-17(2,3)4/h6-9,14H,5,10-11H2,1-4H3,(H,18,21)(H,19,20) |
InChI Key |
CSJUOZAZCYDOCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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